![molecular formula C8H6F11IO B3040809 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane CAS No. 243128-39-4](/img/structure/B3040809.png)
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane
Overview
Description
1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane is a chemical compound with the molecular formula C8H6F11IO. It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H6F11IO) and molecular weight (454.02 g/mol). Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Photochemical Reactions and Radical Additions
The compound 1,1,1,2-Tetrafluoro-2-heptafluoropropoxy-4-iodopentane and related fluorinated compounds have been explored for their unique reactions in photochemical environments. In a study, the photochemical reaction of trifluoroiodomethane with 1,3,3,3-tetrafluoropropene yielded adducts including 1,1,1,2,4,4,4-heptafluoro-3-iodobutane, which is a mixture of erythro- and threo-forms (Gregory, Haszeldine, & Tipping, 1970). Another study reported similar free radical reactions with vinyl fluoride, trifluoroethylene, and hexafluoropropene, producing a variety of adducts (Fleming, Haszeldine, & Tipping, 1973).
Ionization/Dissociation in Laser Fields
The interaction of related alkyl iodides, such as 1-, 2-iodopropane, and 1-iodopentane, with strong picosecond laser fields has been studied, revealing insights into molecular ionization mechanisms depending on the laser wavelength (Siozos, Kaziannis, Kosmidis, & Lyras, 2005).
Molecular Structure Analysis
Tetrafluoro-1,3-diselenetane, a compound with similar structural characteristics, was analyzed using electron diffraction to determine its gas-phase molecular structure, which provides a basis for understanding related fluorinated compounds (Wehrung, Oberhammer, Haas, Koch, & Welcman, 1976).
Vibration Spectra and Isomerism Studies
Research on 1-chloro-, 1-bromo-, and 1-iodopentanes, which are structurally analogous to this compound, focused on their Raman and infrared spectra in various states, contributing to the understanding of rotational isomerism in such compounds (Matsuura et al., 1979).
Reactions with Dimethyl Sulphide and Disulphide
A study on the photochemical reaction of tetrafluoro-1,2-di-iodoethane and octafluoro-1,4-di-iodobutane with dimethyl sulphide and dimethyl disulphide offers insights into the reactions of similar fluorinated compounds (Haszeldine, Rigby, & Tipping, 1972).
Intermolecular Aggregates and Interaction Studies
1-Iodoperfluoroheptane, a compound similar in its fluorinated nature, has been studied for forming stable aggregates in solution and has been characterized using NMR spectroscopy and X-ray diffraction, providing a basis for understanding the interactions in similar fluorinated compounds (Fontana et al., 2002).
properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-4-iodopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F11IO/c1-3(20)2-4(9,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEKWBVYUIERMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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